Ethyl 4-chloro-2-(methylsulphinyl)-8-(trifluoromethyl)quinoline-3-carboxylate
CAS No.: 662138-37-6
Cat. No.: VC7920735
Molecular Formula: C14H11ClF3NO3S
Molecular Weight: 365.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 662138-37-6 |
|---|---|
| Molecular Formula | C14H11ClF3NO3S |
| Molecular Weight | 365.8 g/mol |
| IUPAC Name | ethyl 4-chloro-2-methylsulfinyl-8-(trifluoromethyl)quinoline-3-carboxylate |
| Standard InChI | InChI=1S/C14H11ClF3NO3S/c1-3-22-13(20)9-10(15)7-5-4-6-8(14(16,17)18)11(7)19-12(9)23(2)21/h4-6H,3H2,1-2H3 |
| Standard InChI Key | XXPVZFVXSGUBLD-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C2=C(C(=CC=C2)C(F)(F)F)N=C1S(=O)C)Cl |
| Canonical SMILES | CCOC(=O)C1=C(C2=C(C(=CC=C2)C(F)(F)F)N=C1S(=O)C)Cl |
Introduction
Chemical and Structural Properties
Molecular Architecture
The compound’s quinoline core is a bicyclic structure comprising a benzene ring fused to a pyridine ring. Key functional groups include:
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Chloro substituent (C4): Introduces electronegativity, enhancing reactivity in nucleophilic aromatic substitution reactions.
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Methylsulphinyl group (C2): A sulfoxide () moiety that confers polarity and susceptibility to redox reactions.
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Trifluoromethyl group (C8): A strong electron-withdrawing group that stabilizes the aromatic system via inductive effects.
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Ethyl carboxylate (C3): Enhances solubility in organic solvents and serves as a leaving group in ester hydrolysis reactions .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 365.76 g/mol | |
| CAS Number | 662138-37-6 | |
| Melting Point | Not reported | – |
| Boiling Point | Not reported | – |
| Solubility | Likely soluble in DMSO, DMF |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of ethyl 4-chloro-2-(methylsulphinyl)-8-(trifluoromethyl)quinoline-3-carboxylate typically involves sequential functionalization of a quinoline precursor:
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Trifluoromethylation: Introduction of the group at C8 via Ullmann-type coupling or directed ortho-metalation strategies.
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Chlorination: Electrophilic chlorination at C4 using reagents like or .
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Methylsulphinyl Group Installation: Oxidation of a methylthio () precursor to the sulphinyl () form using meta-chloroperbenzoic acid (mCPBA).
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Esterification: Reaction of the carboxylic acid intermediate with ethanol under acidic conditions .
Industrial Availability
Major suppliers include Apollo Scientific Ltd. (UK) and Atomax Chemicals Co., Ltd (China), which offer the compound for research purposes at scales ranging from milligrams to kilograms . Pricing and bulk availability are typically negotiated directly with suppliers.
Stability and Reactivity
Thermal and Chemical Stability
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Thermal Stability: The trifluoromethyl group enhances thermal stability due to its strong bonds and electron-withdrawing nature.
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Oxidative Sensitivity: The methylsulphinyl group is prone to further oxidation to a sulfone () under strong oxidizing conditions.
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Hydrolytic Stability: The ethyl ester is susceptible to hydrolysis in aqueous basic or acidic media, yielding the corresponding carboxylic acid .
Table 2: Functional Group Reactivity
| Group | Reactivity Profile |
|---|---|
| Trifluoromethyl (C8) | Resists nucleophilic attack |
| Methylsulphinyl (C2) | Oxidizable to sulfone |
| Chloro (C4) | Participates in SNAr reactions |
Applications in Research and Industry
Pharmaceutical Intermediates
Quinoline derivatives are pivotal in drug discovery, with applications in:
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Kinase Inhibitors: The trifluoromethyl group enhances binding affinity to ATP pockets.
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Anticancer Candidates: Quinoline cores interfere with DNA topoisomerase activity .
Agrochemical Development
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Herbicides: Electron-deficient quinolines disrupt plant electron transport chains.
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Fungicides: The chloro and trifluoromethyl groups enhance bioavailability in soil systems.
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